molecular formula C10H16N4O4 B15044383 2-methylpropyl N-(3,5-dihydroxy-1,2,4-triazin-6-yl)-beta-alaninate

2-methylpropyl N-(3,5-dihydroxy-1,2,4-triazin-6-yl)-beta-alaninate

Cat. No.: B15044383
M. Wt: 256.26 g/mol
InChI Key: KSPFSTBUTPKBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methylpropyl N-(3,5-dihydroxy-1,2,4-triazin-6-yl)-beta-alaninate is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl N-(3,5-dihydroxy-1,2,4-triazin-6-yl)-beta-alaninate typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Alaninate Group: The beta-alaninate group is introduced via a substitution reaction.

    Introduction of the 2-methylpropyl Group: The final step involves the alkylation of the triazine ring with 2-methylpropyl group under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups on the triazine ring.

    Reduction: Reduction reactions could potentially target the triazine ring or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-methylpropyl N-(3,5-dihydroxy-1,2,4-triazin-6-yl)-beta-alaninate could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly if they exhibit biological activity.

Industry

In industrial applications, the compound might be used in the synthesis of polymers, dyes, or other materials with specific properties.

Mechanism of Action

The mechanism of action for 2-methylpropyl N-(3,5-dihydroxy-1,2,4-triazin-6-yl)-beta-alaninate would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpropyl N-(3,5-dihydroxy-1,2,4-triazin-6-yl)-alpha-alaninate
  • 2-methylpropyl N-(3,5-dihydroxy-1,2,4-triazin-6-yl)-gamma-alaninate

Uniqueness

The uniqueness of 2-methylpropyl N-(3,5-dihydroxy-1,2,4-triazin-6-yl)-beta-alaninate lies in its specific structural features, such as the position of the beta-alaninate group and the presence of the 2-methylpropyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

2-methylpropyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate

InChI

InChI=1S/C10H16N4O4/c1-6(2)5-18-7(15)3-4-11-8-9(16)12-10(17)14-13-8/h6H,3-5H2,1-2H3,(H,11,13)(H2,12,14,16,17)

InChI Key

KSPFSTBUTPKBTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CCNC1=NNC(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.